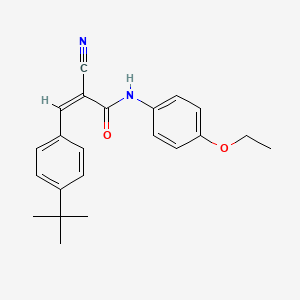

(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

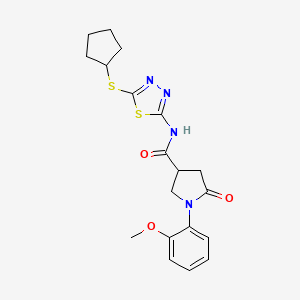

(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide, also known as TBE-31, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. TBE-31 is a small molecule inhibitor of the protein Bcl-2, which is known to play a critical role in the survival of cancer cells. In

Applications De Recherche Scientifique

Stereoselective Radical Cascade Reactions

A study by Ishibashi et al. (1999) on the stereoselective radical cascade approach to benzo[a]quinolizidines highlights the use of enamides and their reactivity under radical conditions, which could relate to the reactivity and potential synthetic applications of the compound (Ishibashi, Inomata, Ohba, & Ikeda, 1999).

Chemosensor Applications

Roy et al. (2019) describe a rhodamine-based compound for the detection of Zn2+ and Al3+ ions, emphasizing the relevance of structurally sophisticated molecules for sensing applications. This suggests potential applications of (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide in the development of new sensors due to its unique structural features (Roy, Shee, Mukherjee, Mandal, & Roy, 2019).

Catalysis and Asymmetric Synthesis

Imamoto et al. (2012) demonstrate the use of tert-butylmethylphosphino groups in rhodium-catalyzed asymmetric hydrogenation, suggesting that structurally related compounds could serve as ligands or substrates in catalytic processes to synthesize chiral molecules (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).

Organogels and Molecular Aggregates

Wu et al. (2011) discuss the design and preparation of perylenetetracarboxylic diimides with tert-butyl groups for organogel formation, indicating potential applications of this compound in material science, specifically in the formation of molecular aggregates and gels (Wu, Xue, Shi, Chen, & Li, 2011).

High-Performance Polymeric Materials

Yu et al. (2009) synthesize soluble and curable aromatic polyamides with phthalazinone moiety and terminal cyano groups, highlighting the importance of cyano groups and aromatic structures in developing processable and heat-resistant materials. This points to potential applications in the development of new materials with enhanced thermal stability and processability (Yu, Wang, Liu, Lin, & Jian, 2009).

Propriétés

IUPAC Name |

(Z)-3-(4-tert-butylphenyl)-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-5-26-20-12-10-19(11-13-20)24-21(25)17(15-23)14-16-6-8-18(9-7-16)22(2,3)4/h6-14H,5H2,1-4H3,(H,24,25)/b17-14- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZHXDGXIDLYGX-VKAVYKQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)C(C)(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)C(C)(C)C)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2887912.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2887918.png)

![N-[(3-Chlorothiophen-2-yl)methyl]-N-[(2S)-1-hydroxybutan-2-yl]prop-2-enamide](/img/structure/B2887920.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2887925.png)

![5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl methyl sulfide](/img/structure/B2887928.png)

![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2887933.png)

![5-(4-Isopropylphenyl)-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2887935.png)